![molecular formula C13H17F3N4O B2470336 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide CAS No. 2034467-35-9](/img/structure/B2470336.png)
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a [1,2,4]triazolo[4,3-a]pyridine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The [1,2,4]triazolo[4,3-a]pyridine moiety is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . The presence of a trifluoromethyl group can adjust the steric and electronic properties of a lead compound .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the trifluoromethyl group can participate in various reactions, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Synthesis and Characterization
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide is part of a broader class of compounds utilized in various synthesis processes. A notable example is the synthesis of enaminones as building blocks for creating substituted pyrazoles with antitumor and antimicrobial activities. These processes involve complex reactions that yield compounds with significant biological activities, demonstrating the compound's utility in synthesizing biologically active molecules (S. Riyadh, 2011).
Antitumor and Antimicrobial Activities
The synthesized compounds from processes involving N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide have been evaluated for their biological activities. Some derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer), comparable to standard treatments like 5-fluorouracil. This indicates potential antitumor applications. Additionally, certain products have shown antimicrobial activity, highlighting their utility in addressing microbial infections (S. Riyadh, 2011).
Mechanism of Action in Cancer Research
Another area of application is the study of mechanisms of action in cancer research. Compounds related to N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide have been investigated for their unique mechanism of tubulin inhibition. This involves promoting tubulin polymerization in vitro without competitively binding with paclitaxel, indicating a novel approach to disrupting cancer cell division. Such studies offer insights into new anticancer strategies and the development of therapeutic agents with unique mechanisms of action (C. Beyer et al., 2008).
Insecticidal Applications
The compound's derivatives have also been explored for insecticidal applications, demonstrating significant toxic effects against pests like the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest management, providing a chemical basis for developing new, more effective insecticides (Nanees N. Soliman et al., 2020).
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer therapy .
Mode of Action
It’s plausible that it interacts with its targets (potentially c-met/vegfr-2 kinases) in a manner similar to other [1,2,4]triazolo[4,3-a]pyrazine derivatives . This interaction could inhibit the activity of these kinases, thereby affecting cell proliferation and angiogenesis .
Biochemical Pathways
The downstream effects could include reduced cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, all of which impact its bioavailability .
Result of Action
Based on its potential targets, it could result in reduced cell proliferation and angiogenesis . This could potentially lead to the inhibition of tumor growth and metastasis .
特性
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O/c14-13(15,16)9-4-5-10-18-19-11(20(10)7-9)6-17-12(21)8-2-1-3-8/h8-9H,1-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPTSXLCBYROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2470254.png)

![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2470258.png)
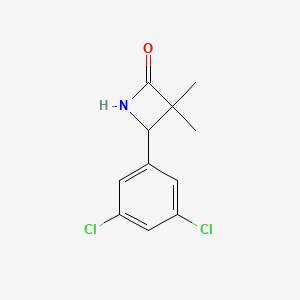
![2-[2-(4-chlorophenyl)azetidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2470260.png)
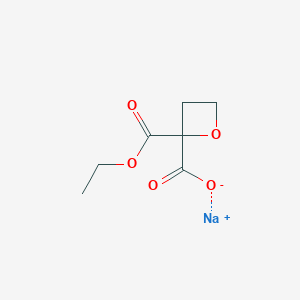
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)
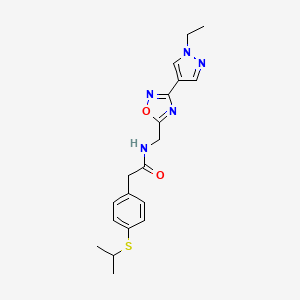
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)
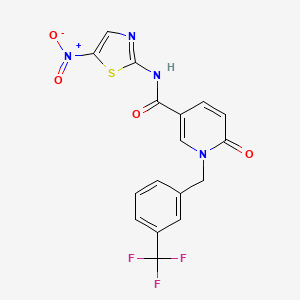
![N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2470268.png)
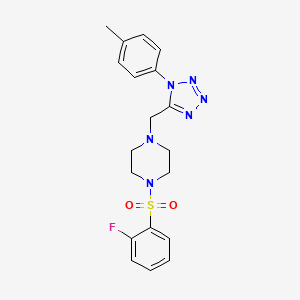

![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2470273.png)